molecular formula C16H25N3O4S B4440752 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide

Cat. No. B4440752
M. Wt: 355.5 g/mol
InChI Key: UZEGHYQACAKKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor of gamma-secretase. It is widely used in scientific research as a tool to study the role of gamma-secretase in various physiological and pathological processes.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide inhibits gamma-secretase activity by binding to the active site of the enzyme. This prevents the cleavage of transmembrane proteins, including APP, Notch, and ErbB4. As a result, the processing of these proteins is altered, leading to changes in cellular processes.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the processing of APP, leading to a decrease in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has also been shown to inhibit the processing of Notch, leading to a decrease in the production of Notch intracellular domain (NICD), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and survival.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in various physiological and pathological processes. It is also relatively easy to use, and its effects can be easily measured using various assays.
However, 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in water, which can make it difficult to use in some assays.

Future Directions

There are several future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide in scientific research. One direction is to study the role of gamma-secretase in various diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another direction is to develop more potent and specific inhibitors of gamma-secretase that can be used as potential therapeutics for various diseases. Finally, the use of 1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide in combination with other inhibitors or therapeutics may have synergistic effects and improve the efficacy of treatment.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide is widely used in scientific research as a tool to study the role of gamma-secretase in various physiological and pathological processes. Gamma-secretase is an enzyme complex that cleaves various transmembrane proteins, including amyloid precursor protein (APP), Notch, and ErbB4. The cleavage of these proteins by gamma-secretase plays a crucial role in various cellular processes, including cell differentiation, proliferation, and survival.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-23-15-8-6-5-7-14(15)17-16(20)13-9-11-19(12-10-13)24(21,22)18(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEGHYQACAKKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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